(3-(4-ethylpiperazine-1-carbonyl)-4-fluorophenyl)boronic acid
Overview
Description
(3-(4-ethylpiperazine-1-carbonyl)-4-fluorophenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group, a fluorinated phenyl ring, and an ethylpiperazine moiety. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-ethylpiperazine-1-carbonyl)-4-fluorophenyl)boronic acid typically involves multiple steps. One common method starts with the fluorination of a phenyl ring, followed by the introduction of the boronic acid group. The ethylpiperazine moiety is then attached through a series of nucleophilic substitution reactions. The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-(4-ethylpiperazine-1-carbonyl)-4-fluorophenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carbonyl group in the ethylpiperazine moiety can be reduced to form alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(3-(4-ethylpiperazine-1-carbonyl)-4-fluorophenyl)boronic acid has several applications in scientific research:
Biology: Investigated for its potential as a protease inhibitor, which could have implications in drug development.
Medicine: Explored for its potential use in the treatment of diseases such as cancer and bacterial infections due to its ability to inhibit specific enzymes.
Industry: Utilized in the development of advanced materials and polymers due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3-(4-ethylpiperazine-1-carbonyl)-4-fluorophenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes such as proteases. The fluorinated phenyl ring enhances the compound’s stability and binding affinity to its targets. The ethylpiperazine moiety can interact with various receptors and enzymes, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the fluorine and ethylpiperazine groups, making it less versatile in certain applications.
4-Fluorophenylboronic acid: Similar but lacks the ethylpiperazine moiety, which can affect its biological activity.
3-(4-Methylpiperazine-1-carbonyl)-4-fluoro phenyl boronic acid: Similar structure but with a methyl group instead of an ethyl group, which can influence its chemical and biological properties.
Uniqueness
(3-(4-ethylpiperazine-1-carbonyl)-4-fluorophenyl)boronic acid is unique due to the combination of its boronic acid group, fluorinated phenyl ring, and ethylpiperazine moiety. This combination provides a balance of stability, reactivity, and biological activity, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
[3-(4-ethylpiperazine-1-carbonyl)-4-fluorophenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BFN2O3/c1-2-16-5-7-17(8-6-16)13(18)11-9-10(14(19)20)3-4-12(11)15/h3-4,9,19-20H,2,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYDSDYGEBYQOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(=O)N2CCN(CC2)CC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BFN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401157478 | |
Record name | Boronic acid, B-[3-[(4-ethyl-1-piperazinyl)carbonyl]-4-fluorophenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401157478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1704074-46-3 | |
Record name | Boronic acid, B-[3-[(4-ethyl-1-piperazinyl)carbonyl]-4-fluorophenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704074-46-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[3-[(4-ethyl-1-piperazinyl)carbonyl]-4-fluorophenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401157478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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